2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14823763
InChI: InChI=1S/C20H19N5O3/c1-28-11-10-24-13-16(14-6-2-3-7-15(14)20(24)27)19(26)21-12-18-23-22-17-8-4-5-9-25(17)18/h2-9,13H,10-12H2,1H3,(H,21,26)
SMILES:
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol

2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14823763

Molecular Formula: C20H19N5O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C20H19N5O3
Molecular Weight 377.4 g/mol
IUPAC Name 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide
Standard InChI InChI=1S/C20H19N5O3/c1-28-11-10-24-13-16(14-6-2-3-7-15(14)20(24)27)19(26)21-12-18-23-22-17-8-4-5-9-25(17)18/h2-9,13H,10-12H2,1H3,(H,21,26)
Standard InChI Key GTELGORJHAKQOL-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4

Introduction

Overview of the Compound

Chemical Name: 2-(2-Methoxyethyl)-1-oxo-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Molecular Formula: C20H19N5O3C_{20}H_{19}N_5O_3
Molecular Weight: 377.4 g/mol
CAS Number: 1374539-38-4

This compound is a complex organic molecule that integrates diverse functional groups. Its structure is characterized by a dihydroisoquinoline core linked to a triazolo-pyridine moiety. This unique combination contributes to its potential biological activity and therapeutic applications, particularly in oncology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include hydrazines, carboxylic acids, and amidines. Controlled reaction conditions are crucial to optimize yields and ensure high purity.

General Synthetic Approach:

  • Preparation of Dihydroisoquinoline Core: Starting from isoquinoline derivatives through selective functionalization.

  • Attachment of Triazolo-Pyridine Moiety: Achieved via cyclization reactions involving triazole precursors.

  • Introduction of Methoxyethyl Side Chain: Using alkylation or substitution reactions under controlled temperatures.

Industrial production may employ scalable methods such as continuous flow synthesis or automated parallel synthesis to enhance efficiency.

Biological Activity

This compound exhibits significant biological activity, primarily as a kinase inhibitor targeting c-Met kinase. c-Met plays a critical role in various signaling pathways associated with cancer progression, making this compound a promising candidate for anti-cancer therapies.

Key Findings:

  • Mechanism of Action: Inhibits c-Met kinase activity, disrupting cancer cell signaling pathways.

  • Anti-Tumor Activity: Demonstrated dose-dependent inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

  • Induction of Apoptosis: Promotes programmed cell death in cancer cells.

Cell Line TestedEffect Observed
A549 (Lung Cancer)Significant reduction in growth
MCF-7 (Breast Cancer)Induced apoptosis
HeLa (Cervical Cancer)Disrupted cell cycle progression

Therapeutic Applications

The compound's ability to inhibit c-Met kinase positions it as a strong candidate for drug development in oncology. Potential applications include:

  • Treatment of tumors with aberrant c-Met signaling.

  • Combination therapies with other kinase inhibitors for synergistic effects.

  • Development of derivatives with enhanced specificity and reduced toxicity.

Comparison with Similar Compounds

Several compounds share structural similarities or biological activities with this molecule:

Compound NameStructural FeaturesBiological Activity
1,2,4-Triazolo[4,3-a]quinoxalineContains triazole ringAntiviral and antimicrobial
1,2,4-Triazolo[3,4-b] thiadiazineDiverse pharmacological activitiesAnticancer and anti-inflammatory
1,3,5-Trisubstituted 1,2,4-triazolesVarious substitutions possibleAntihypertensive and anticancer

What distinguishes this compound is its unique combination of the triazolo-pyridine moiety with the dihydroisoquinoline core. This structural complexity enhances its bioactivity and opens avenues for novel therapeutic applications.

Research Outlook

Further studies are needed to:

  • Investigate the pharmacokinetics and pharmacodynamics in vivo.

  • Explore structure-activity relationships (SAR) for improved efficacy.

  • Assess long-term safety and potential side effects in preclinical models.

This compound holds promise for advancing medicinal chemistry research and developing targeted therapies for cancer treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator